molecular formula C14H12O3 B13924399 4,6-Bis(hydroxymethyl)dibenzofuran CAS No. 170797-82-7

4,6-Bis(hydroxymethyl)dibenzofuran

Katalognummer: B13924399
CAS-Nummer: 170797-82-7
Molekulargewicht: 228.24 g/mol
InChI-Schlüssel: DNMNDBDTUNDRJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis(hydroxymethyl)dibenzofuran is a chemical compound belonging to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds composed of two benzene rings fused to a central furan ring. This specific compound has hydroxymethyl groups attached to the 4th and 6th positions of the dibenzofuran structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(hydroxymethyl)dibenzofuran typically involves the functionalization of dibenzofuran at the 4th and 6th positions. One common method is the hydroxymethylation of dibenzofuran using formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of a dibenzofuran intermediate, which is then hydroxymethylated to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of the hydroxymethylation reaction .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(hydroxymethyl)dibenzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,6-Bis(hydroxymethyl)dibenzofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Bis(hydroxymethyl)dibenzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity. Detailed studies are required to elucidate the exact molecular pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Bis(hydroxymethyl)dibenzofuran is unique due to the presence of hydroxymethyl groups at specific positions, which can significantly alter its chemical reactivity and biological activity compared to other dibenzofuran derivatives.

Eigenschaften

CAS-Nummer

170797-82-7

Molekularformel

C14H12O3

Molekulargewicht

228.24 g/mol

IUPAC-Name

[6-(hydroxymethyl)dibenzofuran-4-yl]methanol

InChI

InChI=1S/C14H12O3/c15-7-9-3-1-5-11-12-6-2-4-10(8-16)14(12)17-13(9)11/h1-6,15-16H,7-8H2

InChI-Schlüssel

DNMNDBDTUNDRJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)C3=CC=CC(=C3O2)CO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.